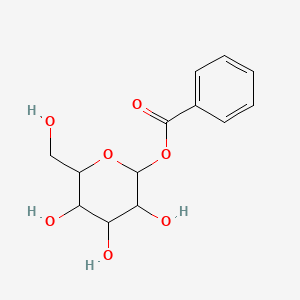

Periplanetin

Descripción

Propiedades

Número CAS |

21056-52-0 |

|---|---|

Fórmula molecular |

C13H16O7 |

Peso molecular |

284.26 g/mol |

Nombre IUPAC |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] benzoate |

InChI |

InChI=1S/C13H16O7/c14-6-8-9(15)10(16)11(17)13(19-8)20-12(18)7-4-2-1-3-5-7/h1-5,8-11,13-17H,6H2/t8-,9-,10+,11-,13+/m1/s1 |

Clave InChI |

LVFCLUMIBMHAFL-HMUNZLOLSA-N |

SMILES isomérico |

C1=CC=C(C=C1)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

SMILES canónico |

C1=CC=C(C=C1)C(=O)OC2C(C(C(C(O2)CO)O)O)O |

Origen del producto |

United States |

Foundational & Exploratory

Unraveling the Multifaceted Functions of Bioactive Molecules in Periplaneta americana: A Technical Guide

For the Attention of Researchers, Scientists, and Drug Development Professionals

Executive Summary: The term "Periplanetin" is historically referenced in early literature in connection with secretions from the cervical glands of the American cockroach, Periplaneta americana. However, contemporary scientific discourse does not recognize "this compound" as a distinct, characterized molecule. Instead, research has unveiled a complex array of specific bioactive molecules within P. americana, each with well-defined primary functions. This technical guide provides an in-depth exploration of these molecules, focusing on three principal areas of function: allergenicity, chemical communication via pheromones, and innate immunity through antimicrobial peptides. For professionals in drug development and research, these molecules offer significant insights into allergic sensitization, potential targets for pest control, and novel templates for antimicrobial agents. This document synthesizes current knowledge, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways to facilitate a comprehensive understanding of the primary functions of these vital compounds.

Allergenic Proteins: The "Per a" Arsenal and the Human Immune Response

The most extensively studied and clinically relevant molecules from Periplaneta americana are its allergenic proteins. Designated under the "Per a" nomenclature, these proteins are a primary cause of indoor allergies, triggering IgE-mediated hypersensitivity and exacerbating asthma. Understanding their biochemical properties and interactions with the human immune system is critical for the development of diagnostics and immunotherapies.

Major Allergens and Their Biochemical Functions

A multitude of allergens have been identified in P. americana, with functions ranging from enzymatic activity to structural roles. The enzymatic nature of some of these allergens, particularly proteases, may contribute to their allergenicity by disrupting epithelial barriers and modulating immune responses[1].

| Allergen | Molecular Weight (kDa) | Biochemical Function/Nature | Prevalence of Sensitization |

| Per a 1 | 25-45 | Midgut microvilli-like protein with unknown function | 16% - 100% depending on the population[2][3] |

| Per a 2 | 42 | Aspartic protease-like protein | 4%[3] |

| Per a 3 | 46-79 | Hemocyanin homolog, insect storage protein | 26% - 95%[2] |

| Per a 7 | 33-34 | Tropomyosin, a muscle protein | 13% - 57%, highly cross-reactive with mite and shrimp tropomyosins |

| Per a 9 | 43 | Arginine kinase, an enzyme involved in cellular energy metabolism | 50% |

| Per a 10 | 28 | Serine protease (trypsin-like) | 43% - 82% |

| Per a 11 | 55 | Alpha-amylase, a digestive enzyme | High; 83% in a Chinese cohort |

| Per a 12 | 45 | Chitinase, a digestive enzyme | High; 63.8% in a Chinese cohort |

| Per a 14-20 | Various | Enolase, Cytochrome C, Cofilin, Alpha-tubulin, Cyclophilin, Porin3, Peroxiredoxin-6 | IgE sensitization rates exceeded 50% for most of these novel allergens in a study of allergic patients. |

Signaling Pathways of Key Allergens

The interaction of P. americana allergens with the human immune system initiates complex signaling cascades, leading to the production of inflammatory mediators.

Per a 10, a serine protease, can directly impact immune cells. Its enzymatic activity allows it to modulate the expression of co-stimulatory molecules on dendritic cells (DCs), which are crucial for initiating T-cell responses. Per a 10 has been shown to reduce the expression of CD40 on the surface of dendritic cells from cockroach-allergic patients, a process mediated by the NF-κB pathway. This alteration can skew the immune response towards a Th2 phenotype, characteristic of allergic reactions.

Experimental Protocols

This protocol outlines the measurement of specific IgE antibodies to P. americana allergens in patient serum.

-

Coating: Microtiter plates are coated with 1-10 µg/mL of purified recombinant or natural cockroach allergen (e.g., rPer a 10) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.

-

Washing: Plates are washed three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

-

Blocking: Non-specific binding sites are blocked by incubating with a blocking buffer (e.g., 1% BSA in PBS-T) for 1-2 hours at room temperature.

-

Washing: Repeat the washing step.

-

Sample Incubation: Patient serum is diluted (e.g., 1:10 or 1:20 in blocking buffer), added to the wells, and incubated for 2 hours at room temperature or overnight at 4°C.

-

Washing: Repeat the washing step.

-

Secondary Antibody Incubation: An enzyme-conjugated anti-human IgE antibody (e.g., HRP-conjugated) is added and incubated for 1-2 hours at room temperature.

-

Washing: Repeat the washing step.

-

Substrate Addition: A suitable substrate for the enzyme (e.g., TMB for HRP) is added, and the plate is incubated in the dark until color develops.

-

Stopping Reaction: The reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄).

-

Reading: The optical density is read at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

Sex Pheromones: Orchestrating Reproduction

Periplaneta americana employs a sophisticated system of chemical communication for mating, primarily mediated by two female-produced sex pheromones: Periplanone-B and Periplanone-A.

Function and Interaction of Periplanones

-

Periplanone-B (PB): This is the major sex pheromone and acts as a potent long-range attractant for males, inducing locomotion and sexual arousal.

-

Periplanone-A (PA): While it can elicit weak attraction on its own, its primary role is to modulate the male's response to PB. At close range, PA can act as an arrestant, causing the male to slow down and localize the pheromone source more accurately. Recent studies have shown that PA can also counteract the attraction to PB, suggesting a complex interplay in regulating mating behavior.

Pheromone Reception and Signaling

Male cockroaches detect these pheromones using specialized olfactory sensory neurons housed in sensilla on their antennae. Two specific odorant receptors (ORs) have been identified: OR53, which responds to both PB and PA, and OR100, which is specific to PA. The differential activation of these receptors and their downstream neural pathways allows the male to interpret the pheromone blend and exhibit appropriate behaviors.

Experimental Protocols

This protocol describes a method for extracting and testing the behavioral effects of sex pheromones.

-

Rearing and Collection: Virgin adult female P. americana are reared in containers lined with filter paper. The pheromones are volatile and will be adsorbed onto the paper.

-

Extraction: After a set period (e.g., one week), the filter papers are removed and extracted with a non-polar solvent like hexane. The extract is then concentrated.

-

Bioassay Setup: A Y-tube olfactometer or a simple arena is used. One arm of the olfactometer or one side of the arena receives a stream of air passed over a filter paper treated with the pheromone extract, while the other receives air passed over a solvent-treated control paper.

-

Behavioral Observation: Adult male cockroaches, previously isolated from females to ensure responsiveness, are introduced into the olfactometer or arena.

-

Data Collection: The number of males choosing the pheromone-treated arm/side and the time spent there are recorded. Behaviors such as wing-fluttering and locomotion speed are also quantified.

-

Dose-Response: The bioassay is repeated with serial dilutions of the pheromone extract to establish a dose-response curve.

Antimicrobial Peptides (AMPs): The Innate Immune System

Periplaneta americana thrives in environments rich in pathogens, and its robust innate immune system is crucial for survival. A key component of this system is the production of a variety of antimicrobial peptides (AMPs), collectively referred to as Periplanetasins.

Function of Periplanetasins

Periplanetasins are a family of peptides with broad-spectrum antimicrobial activity against bacteria and fungi. They are a critical part of the cockroach's humoral immunity. Beyond their direct antimicrobial effects, some Periplanetasins have demonstrated additional biological activities.

-

Periplanetasin-5: This peptide has been shown to possess anti-inflammatory and anticancer properties. It can reduce the production of pro-inflammatory cytokines like TNF-α and IL-6 in macrophages by inhibiting the MAPK and NF-κB signaling pathways. In cancer cell lines, it induces apoptosis through both intrinsic and extrinsic pathways.

| Peptide | Target Organisms/Cells | MIC (Minimum Inhibitory Concentration) | Additional Functions |

| Periplanetasin-2 | Candida albicans, various bacteria | Not specified for purified peptide | Induces apoptosis via mitochondrial dysfunction |

| Periplanetasin-5 | Yeast, Gram-positive and Gram-negative bacteria, human leukemia cells | Not specified for purified peptide | Anti-inflammatory, anticancer (apoptotic) |

| Hemolymph Extract | Bacillus cereus, Staphylococcus aureus | 0.125 - 0.25 mg/mL | Broad-spectrum antimicrobial activity |

Periplanetasin-5 Anti-Inflammatory Signaling Pathway

Periplanetasin-5 exerts its anti-inflammatory effects by modulating key signaling pathways in immune cells like macrophages. When stimulated by lipopolysaccharide (LPS), a component of bacterial cell walls, macrophages typically mount a strong inflammatory response. Periplanetasin-5 can dampen this response.

Experimental Protocols

This protocol determines the Minimum Inhibitory Concentration (MIC) of a purified Periplanetasin.

-

Peptide Preparation: A stock solution of the purified peptide is prepared in a suitable solvent (e.g., sterile deionized water). Serial two-fold dilutions are made in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well polypropylene (B1209903) microtiter plate (to prevent peptide adsorption).

-

Inoculum Preparation: The target microorganism (bacteria or fungi) is grown to the mid-logarithmic phase in MHB. The culture is then diluted to a standardized concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: An equal volume of the standardized inoculum is added to each well of the microtiter plate containing the peptide dilutions. A positive control well (inoculum without peptide) and a negative control well (broth only) are included.

-

Reading the MIC: The plate is incubated at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours. The MIC is the lowest concentration of the peptide at which there is no visible growth of the microorganism.

-

Determining Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): An aliquot from the wells with no visible growth is plated onto agar (B569324) plates. The MBC/MFC is the lowest concentration that results in a 99.9% reduction in CFU/mL compared to the initial inoculum.

Conclusion

While the term "this compound" lacks a precise modern definition, the American cockroach, Periplaneta americana, is a rich source of diverse and potent bioactive molecules. The primary functions of these molecules are centered around inducing allergic responses in humans (allergens), mediating sexual reproduction (pheromones), and defending against pathogens (antimicrobial peptides). For researchers, scientists, and professionals in drug development, a detailed understanding of these molecules, their mechanisms of action, and the methodologies to study them is paramount. The allergenic proteins are key to developing better diagnostics and treatments for asthma and allergies. The pheromones offer highly specific targets for novel pest control strategies. Finally, the Periplanetasins provide promising scaffolds for the development of new anti-inflammatory and antimicrobial drugs. Continued research into these fascinating molecules will undoubtedly yield further insights into their biological roles and potential applications.

References

The Evolving Identity of Periplanetin: A Technical Guide to its Discovery, Isolation, and Function

For Immediate Release

This technical guide offers an in-depth exploration of the discovery, history, and isolation of "Periplanetin," a term historically used to describe various bioactive compounds isolated from the American cockroach, Periplaneta americana. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the key molecules, their isolation methodologies, and known signaling pathways.

Executive Summary

The term "this compound" does not refer to a single, defined molecule but has been historically applied to different bioactive substances derived from Periplaneta americana. Early research, dating back to the 1970s, used the term for secretions with various proposed functions. Modern research has since isolated and characterized several distinct classes of molecules from this insect, including cardioacceleratory/hyperglycemic peptides and a range of antimicrobial peptides (AMPs), some of which are colloquially grouped under the historical "this compound" umbrella. This guide will detail the isolation protocols and biological activities of these more precisely identified compounds, providing a clear and technically focused resource for the scientific community.

Historical Context and Discovery

The first mention of a substance termed "this compound" in accessible literature appears to be in the work of D. J. Sutherland in 1971. Initial research focused on a secretion identified as 1-benzoyl-β-D-glucose, produced by the laterocervical organs of the cockroach[1]. However, the application of the term has evolved significantly since then.

In the 1980s, the focus shifted to neuropeptides. Researchers isolated two cardioacceleratory and hyperglycemic peptides from the corpora cardiaca of P. americana, which they designated this compound CC-1 and this compound CC-2[2][3]. These peptides represent a distinct class of molecules with specific hormonal functions.

More recently, research has unveiled a diverse array of antimicrobial peptides (AMPs) in the hemolymph of P. americana, often referred to as "periplanetasins." These peptides are a key component of the insect's innate immune system and have garnered significant interest for their potential therapeutic applications, including antimicrobial, antifungal, and anticancer activities.

Key Bioactive Molecules and Their Isolation

The isolation of bioactive compounds from Periplaneta americana typically involves multi-step purification processes, starting from either whole-body extracts, specific organs like the corpora cardiaca, or, most commonly for antimicrobial peptides, the hemolymph.

Antimicrobial Peptides (AMPs)

A significant area of research has focused on the isolation of AMPs from the hemolymph of P. americana. These studies often employ an "immune induction" step, where the cockroaches are challenged with bacteria to stimulate the production of AMPs.

3.1.1 Representative Isolation Protocol for a 60.2 kDa Antimicrobial Peptide

The following protocol is based on the work of Martin and Channe (2020), who successfully purified an antimicrobial peptide with a molecular mass of 60.2 kDa.

Experimental Protocol:

-

Hemolymph Collection: Hemolymph is collected from adult Periplaneta americana. For enhanced AMP production, cockroaches can be "induced" by injecting a bacterial suspension (e.g., E. coli) into the abdominal cavity 24 hours prior to collection.

-

Centrifugation: The collected hemolymph is centrifuged to remove hemocytes and other cellular debris. The resulting supernatant is the starting material for purification.

-

Gel Filtration Chromatography: The hemolymph supernatant is subjected to gel filtration chromatography. A common resin used for this purpose is Sephadex G-75. This step separates proteins based on their size. Fractions are collected and assayed for antimicrobial activity.

-

Activity Assay: Each fraction is tested for its ability to inhibit the growth of a target microorganism (e.g., E. coli). The fractions exhibiting the highest activity are pooled for further characterization.

-

Characterization: The molecular weight of the purified protein is determined using Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE).

3.1.2 Quantitative Data: Purification of a 60.2 kDa Antimicrobial Peptide

The following table summarizes the purification of a 60.2 kDa antimicrobial peptide from the hemolymph of Periplaneta americana, as reported by Martin and Channe (2020)[4].

| Purification Step | Volume (ml) | Total Protein (mg/ml) | Total Activity (AU) | Specific Activity (U/mg) | Yield (%) | Purification (fold) |

| Hemolymph Supernatant | 7.2 | 0.538 | 64.8 | 336.96 | 5.2 | 100 |

| Gel Filtration (Pooled Active Fractions) | - | - | - | - | - | - |

Note: The original publication provided a table with these headers but did not populate all fields for the post-purification step, focusing instead on the characterization of the active fractions. The most active fraction (Fraction 13) yielded a single protein band on SDS-PAGE with a molecular mass of 60.2 kDa[4]. Other studies have identified antimicrobial proteins with molecular weights of 61 kDa, 62 kDa, and 72 kDa from the same source[5][6].

Experimental Workflow for AMP Isolation

Caption: Workflow for the isolation of antimicrobial peptides.

Cardioacceleratory Peptides (this compound CC-1 and CC-2)

These neuropeptides are isolated from the corpora cardiaca, a pair of neurohemal organs in the insect's head.

3.2.1 Representative Isolation Protocol

The following protocol is based on the work of Scarborough et al. (1984)[2][3].

Experimental Protocol:

-

Dissection and Extraction: Corpora cardiaca are dissected from a large number of P. americana heads and homogenized in a suitable solvent (e.g., acidic methanol).

-

Gel Filtration: The crude extract is first purified by gel filtration chromatography to separate molecules based on size.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The active fractions from gel filtration are further purified by RP-HPLC, which separates peptides based on their hydrophobicity. This step is often sufficient to isolate the peptides to homogeneity.

-

Bioassay: Throughout the purification process, fractions are tested for their ability to increase the heart rate of a cockroach preparation.

-

Structure Elucidation: The primary amino acid sequences of the purified peptides are determined.

3.2.2 Properties of this compound CC-1 and CC-2

| Peptide | Primary Structure | Biological Activity |

| This compound CC-1 | pGlu-Val-Asn-Phe-Ser-Pro-Asn-Trp-NH2 | Cardioacceleratory, Hyperglycemic |

| This compound CC-2 | pGlu-Leu-Thr-Phe-Thr-Pro-Asn-Trp-NH2 | Cardioacceleratory, Hyperglycemic |

Signaling Pathways

Recent research has begun to elucidate the molecular mechanisms by which these purified compounds exert their biological effects. The antimicrobial peptide family, periplanetasins, has been a particular focus.

Pro-Apoptotic Signaling of Periplanetasins in Cancer Cells

Several studies have shown that periplanetasins can induce apoptosis (programmed cell death) in cancer cells. This is a highly sought-after characteristic for potential anticancer therapeutics. The proposed mechanism involves the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

Key Events in Periplanetasin-Induced Apoptosis:

-

Extrinsic Pathway: The peptide may interact with death receptors like Fas on the cell surface, leading to the activation of caspase-8.

-

Intrinsic Pathway: The peptide can induce mitochondrial dysfunction, leading to the release of cytochrome c into the cytoplasm.

-

Caspase Cascade: Both pathways converge on the activation of executioner caspases, such as caspase-3, which then cleave cellular substrates, leading to the characteristic morphological changes of apoptosis.

-

Regulation by Bcl-2 Family: The process is regulated by the Bcl-2 family of proteins, with pro-apoptotic members (e.g., Bax) being upregulated and anti-apoptotic members (e.g., Bcl-2) being downregulated.

Signaling Pathway of Periplanetasin-Induced Apoptosis

Caption: Periplanetasin-induced apoptosis in cancer cells.

Conclusion and Future Directions

The journey from the initial, ambiguous "this compound" to the well-characterized peptides of today illustrates the advancements in natural product chemistry and molecular biology. The antimicrobial and anticancer properties of the periplanetasins, in particular, make them promising candidates for further drug development. Future research should focus on the complete elucidation of all AMP structures from P. americana, the precise mechanisms of their antimicrobial and anticancer activities, and preclinical studies to evaluate their therapeutic potential. The detailed isolation and characterization protocols provided in this guide serve as a foundational resource for scientists working to unlock the full potential of these fascinating insect-derived molecules.

References

- 1. academic.oup.com [academic.oup.com]

- 2. [PDF] Isolation and primary structure of two peptides with cardioacceleratory and hyperglycemic activity from the corpora cardiaca of Periplaneta americana. | Semantic Scholar [semanticscholar.org]

- 3. pnas.org [pnas.org]

- 4. jabonline.in [jabonline.in]

- 5. Isolation and Purification of an Antibacterial Protein from Immune Induced Haemolymph of American Cockroach, Periplaneta americana - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scialert.net [scialert.net]

An In-depth Technical Guide to the Adipokinetic Hormone Precursor Protein and Gene in Periplaneta americana

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the adipokinetic hormone (AKH) precursor protein and its corresponding gene in the American cockroach, Periplaneta americana. The term "Periplanetin" is often colloquially used to refer to neuropeptides from this insect; however, the scientifically defined and well-characterized molecules are the adipokinetic hormones, primarily Pea-AKH-1. This document details the gene and protein sequences, key quantitative data, detailed experimental protocols for its study, and the relevant signaling pathways.

Core Concepts: Gene and Protein Sequence Information

The adipokinetic hormone (AKH) is a neuropeptide crucial for regulating energy metabolism in insects. In Periplaneta americana, it is synthesized as a larger precursor protein that undergoes post-translational modifications to yield the mature, active hormone.

Bioinformatic Workflow for Sequence Identification

The following workflow outlines the steps to identify the AKH precursor gene and protein sequence from the Periplaneta americana genome and transcriptome data, which are available through NCBI and other genomic databases.

Caption: Bioinformatic workflow for identifying the AKH precursor sequence.

The mature Pea-AKH-1 peptide has the sequence: pGlu-Val-Asn-Phe-Ser-Pro-Asn-Trp-NH2. This sequence is a key query for the bioinformatic search.

Quantitative Data Summary

The following table summarizes the available quantitative data for the Periplaneta americana adipokinetic hormone and its receptor.

| Parameter | Value | Reference |

| Pea-AKH-1 | ||

| Sequence | pGlu-Val-Asn-Phe-Ser-Pro-Asn-Trp-NH2 | [2] |

| Pea-AKH-2 | ||

| Sequence | pGlu-Leu-Thr-Phe-Thr-Pro-Asn-Trp-NH2 | [3] |

| Receptor Activity | ||

| EC50 of Pea-AKH-1 | 5 x 10-9 M | [4] |

| EC50 of Pea-AKH-2 | 2 x 10-9 M | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the Periplaneta americana adipokinetic hormone.

Identification of the AKH Precursor Gene

This protocol describes the molecular cloning of the AKH precursor gene from the corpora cardiaca, the primary site of AKH synthesis.

Workflow for AKH Precursor Gene Identification

Caption: Experimental workflow for cloning the AKH precursor gene.

Detailed Steps:

-

Dissection of Corpora Cardiaca (CC):

-

Anesthetize adult Periplaneta americana by cooling on ice.

-

Dissect the head capsule under a stereomicroscope in cold insect saline.

-

Carefully remove the brain and locate the corpora cardiaca-corpora allata complex situated retrocerebrally.

-

Isolate the corpora cardiaca and immediately transfer to RNAlater or process for RNA extraction.

-

-

RNA Extraction and cDNA Synthesis:

-

Homogenize the collected CCs in a suitable lysis buffer (e.g., from a commercial RNA extraction kit).

-

Extract total RNA using a method such as TRIzol or a column-based kit, including a DNase treatment step to remove genomic DNA contamination[5].

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and a mix of oligo(dT) and random hexamer primers[5].

-

-

PCR Amplification and Cloning:

-

Design degenerate primers based on conserved regions of known insect AKH precursor sequences.

-

Perform PCR using the synthesized cDNA as a template and the degenerate primers.

-

Analyze the PCR products on an agarose (B213101) gel.

-

Excise the band of the expected size and purify the DNA.

-

Clone the purified PCR product into a suitable vector (e.g., pGEM-T Easy).

-

Transform the ligation product into competent E. coli cells and select for positive clones.

-

-

Sequencing and Analysis:

-

Isolate plasmid DNA from positive clones and sequence the insert.

-

Analyze the nucleotide sequence to identify the open reading frame (ORF) and deduce the amino acid sequence of the AKH precursor protein.

-

Purification of Native Pea-AKH

This protocol outlines the purification of the mature AKH peptide from Periplaneta americana corpora cardiaca using reversed-phase high-performance liquid chromatography (RP-HPLC).

Workflow for Peptide Purification

References

- 1. Genomics- and Peptidomics-Based Discovery of Conserved and Novel Neuropeptides in the American Cockroach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-activity relationships for Periplaneta americana hypertrehalosemic hormone. I: The importance of side chains and termini - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Carbohydrate and lipid metabolism in cockroach (Periplaneta americana) fat body are both activated by low and similar concentrations of Peram-AKH II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cloning and characterization of the adipokinetic hormone receptor from the cockroach Periplaneta americana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scienceopen.com [scienceopen.com]

Endogenous Roles of Periplanetin in Insect Physiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Periplanetin, a member of the adipokinetic hormone (AKH) family, is a crucial neuropeptide in the physiology of the American cockroach, Periplaneta americana. This document provides a comprehensive technical overview of the endogenous roles of this compound, focusing on its metabolic and cardioacceleratory functions. It synthesizes quantitative data from various studies, details experimental methodologies for its characterization, and visualizes the key signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers in insect physiology and those involved in the development of novel insecticides targeting neuropeptide signaling systems.

Introduction

This compound refers to a family of structurally related octapeptides isolated from the corpora cardiaca of the American cockroach, Periplaneta americana. These peptides, primarily this compound CC-1 and this compound CC-2, belong to the broader class of adipokinetic hormones (AKHs), which are analogous to glucagon (B607659) in vertebrates. AKHs are key regulators of energy metabolism, mobilizing stored energy reserves to fuel energy-intensive activities such as flight and locomotion. Beyond their metabolic roles, Periplanetins have also been implicated in the regulation of cardiac function. Understanding the multifaceted physiological roles of this compound is essential for fundamental insect biology and for identifying novel targets for pest management strategies.

Molecular Structure and Biosynthesis

This compound CC-1 and CC-2 are octapeptides with the following primary structures[1]:

-

This compound CC-1 (Pea-CAH-I): pGlu-Val-Asn-Phe-Ser-Pro-Asn-Trp-NH₂

-

This compound CC-2 (Pea-CAH-II): pGlu-Leu-Thr-Phe-Thr-Pro-Asn-Trp-NH₂

These peptides are synthesized in the neurosecretory cells of the corpora cardiaca, a neuroendocrine gland associated with the brain. They are derived from a larger precursor protein, preprohormone, which undergoes post-translational modifications, including cleavage and C-terminal amidation, to yield the mature, bioactive peptides.

Physiological Roles of this compound

The endogenous functions of this compound are primarily centered on the regulation of energy metabolism and cardiovascular function.

Metabolic Regulation

Periplanetins are potent hyperglycemic and adipokinetic agents, mobilizing stored carbohydrates and lipids from the fat body, the primary energy storage organ in insects.

-

Hyperglycemic Effect: Upon release into the hemolymph, this compound binds to its receptor on fat body cells, leading to the activation of glycogen (B147801) phosphorylase. This enzyme catalyzes the breakdown of glycogen into trehalose, the main blood sugar in insects, which is then released into the hemolymph to provide energy to other tissues. Injection of Peram-AKH II in Periplaneta americana elicits a significant hypertrehalosemic response, with a maximal effect observed with 1 pmol of the peptide[2][3].

-

Adipokinetic Effect: this compound also stimulates the mobilization of lipids from the fat body. It activates triacylglycerol lipase, which hydrolyzes stored triacylglycerols into diacylglycerols (DAGs) that are then released into the hemolymph for transport to flight muscles and other tissues. In Periplaneta americana, Peram-AKH II has been shown to lower the levels of neutral lipids and phospholipids (B1166683) in the hemolymph[2][3].

Cardioacceleratory Effects

Initial studies on isolated heart preparations demonstrated that this compound has a potent cardioacceleratory effect, increasing the heart rate of Periplaneta americana. However, subsequent in vivo studies using non-invasive techniques have questioned the physiological relevance of this effect, suggesting that at physiological concentrations, this compound may not play a significant role in regulating heart rate in the living insect.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative data available on the physiological effects of this compound in Periplaneta americana.

| Parameter | Peptide | Value | Conditions | Reference |

| Receptor Activation | ||||

| EC₅₀ | Pea-AKH-1 | 5 x 10⁻⁹ M | Functional expression in CHO cells | |

| EC₅₀ | Pea-AKH-2 | 2 x 10⁻⁹ M | Functional expression in CHO cells | |

| Hyperglycemic Effect | ||||

| Significant Response | Peram-AKH II | 0.1 pmol (injected) | In vivo | |

| Maximal Response | Peram-AKH II | 1 pmol (injected) | In vivo | |

| Adipokinetic Effect | ||||

| Lowered Hemolymph Lipids | Peram-AKH II | 1 pmol (injected) | In vivo | |

| Enzyme Activation | ||||

| Amylase Activity Increase (Gastric Caeca) | AKHs | 2-fold (in vivo), 1.4-fold (in vitro) | In vivo and in vitro application | |

| Amylase Activity Increase (Midgut) | AKHs | 4-7 fold (in vivo), 4-9 fold (in vitro) | In vivo and in vitro application | |

| Glycogen Phosphorylase Activation | Pea-CAH-I and II | Increase in phosphorylase a form to ~60% | In vivo injection |

Signaling Pathway of this compound

This compound exerts its effects by binding to a specific G protein-coupled receptor (GPCR) on the surface of target cells, primarily in the fat body. The Periplaneta americana adipokinetic hormone receptor (pAKHR) has been cloned and characterized. Upon ligand binding, the pAKHR undergoes a conformational change and activates two distinct G protein signaling pathways: the Gαs and Gαq pathways. This dual activation allows for a multifaceted cellular response.

References

- 1. INSECT FAT BODY: ENERGY, METABOLISM, AND REGULATION - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbohydrate and lipid metabolism in cockroach (Periplaneta americana) fat body are both activated by low and similar concentrations of Peram-AKH II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Periplanetin Nexus: A Technical Guide to Three Distinct Signaling Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The term "periplanetin" presents a notable ambiguity in scientific literature, referring to distinct molecules with fundamentally different biological roles and signaling mechanisms in the American cockroach, Periplaneta americana. This guide provides a detailed technical overview of the three primary signaling pathways associated with this nomenclature: the neuropeptide signaling of this compound CC-1, the olfactory pheromone signaling of Periplanone, and the pharmacological effects of Periplaneta americana peptide (PAP) extracts on mammalian cells. Understanding these distinctions is critical for researchers in neurobiology, entomology, and pharmacology.

Section 1: this compound CC-1 (Adipokinetic Hormone) Signaling Pathway

This compound CC-1 is a member of the Adipokinetic Hormone (AKH) family, a class of insect neuropeptides that play a crucial role in regulating energy metabolism, analogous to the function of glucagon (B607659) in vertebrates. These hormones are responsible for mobilizing energy stores from the fat body to support energy-intensive activities like flight.

Mechanism of Action

The AKH signaling cascade is a classic example of a G-protein coupled receptor (GPCR) pathway:

-

Binding: this compound CC-1, released from the corpora cardiaca, travels through the hemolymph and binds to the Adipokinetic Hormone Receptor (AKHR), a GPCR located on the surface of fat body cells.

-

G-Protein Activation: Ligand binding induces a conformational change in the AKHR, activating a heterotrimeric G-protein (likely Gαq and Gαs).

-

Second Messenger Production: The activated G-protein stimulates downstream effectors. This leads to the production of second messengers, primarily cyclic AMP (cAMP) via adenylyl cyclase and an increase in intracellular calcium ions (Ca²⁺) through the phospholipase C pathway.

-

Metabolic Response: The rise in cAMP and Ca²⁺ activates protein kinases, which in turn phosphorylate and activate enzymes responsible for the breakdown of glycogen (B147801) (glycogenolysis) and lipids (lipolysis). This results in the release of carbohydrates (trehalose) and diacylglycerol into the hemolymph to be used as fuel.

Signaling Pathway Diagram

Caption: this compound CC-1 (AKH) signaling pathway in insect fat body cells.

Quantitative Data

The study of AKH receptor activation often involves heterologous expression systems to determine the potency of various ligands. The half-maximal effective concentration (EC₅₀) is a key metric.

| Ligand | Receptor | Cell System | EC₅₀ Value | Reference |

| Drosophila AKH | Bombyx mori AKHR | HEK293T | 2 x 10⁻⁸ M | [1] |

| C. elegans AKH-GnRH | Ce-GnRHR | HEK293T | 150 nM | [2] |

| T. castaneum AKHs | TcasAKHR | N/A | Nanomolar Range | [3] |

Experimental Protocols

1. Adipokinetic Hormone Receptor Functional Assay (Calcium Mobilization)

This protocol is used to determine if a receptor is activated by a specific ligand by measuring changes in intracellular calcium.

-

Cell Culture and Transfection:

-

Culture a suitable cell line, such as Human Embryonic Kidney 293T (HEK293T) cells, in an appropriate medium (e.g., DMEM with 10% FBS).

-

Co-transfect the cells with two plasmids: one expressing the insect AKH receptor of interest and another expressing a promiscuous Gα protein (e.g., Gα₁₆). The Gα₁₆ protein couples to various GPCRs and links them to the phospholipase C pathway, ensuring a measurable calcium response.

-

Plate the transfected cells in a 96-well or 384-well plate and allow them to grow for 24-48 hours.

-

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Remove the culture medium from the cells and add the dye-loading buffer.

-

Incubate the plate in the dark at 37°C for approximately 1 hour to allow the cells to take up the dye.

-

-

Ligand Addition and Measurement:

-

Prepare serial dilutions of the synthetic AKH peptide (e.g., this compound CC-1) in an appropriate assay buffer.

-

Use a fluorescent imaging plate reader (FLIPR) or a similar instrument capable of automated liquid handling and kinetic fluorescence reading.

-

The instrument measures a baseline fluorescence, then automatically adds the ligand solutions to the wells.

-

Immediately after ligand addition, the instrument records the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium, signifying receptor activation.

-

-

Data Analysis:

Section 2: Periplanone Pheromone Signaling Pathway

Periplanone-A (PA) and Periplanone-B (PB) are the primary components of the female sex pheromone in Periplaneta americana. This olfactory signal is detected by males and triggers courtship behaviors. The signaling mechanism is fundamentally different from neuropeptide signaling, relying on ligand-gated ion channels rather than GPCRs.

Mechanism of Action

-

Pheromone Reception: Volatile periplanone molecules enter the pores of specialized olfactory sensilla (single walled-B sensilla) on the male cockroach's antennae.

-

Transport: Inside the sensillum lymph, the hydrophobic pheromone molecules are thought to be solubilized and transported by Odorant-Binding Proteins (OBPs).

-

Receptor Binding: The pheromone-OBP complex interacts with a specific Odorant Receptor (OR) protein located on the dendritic membrane of an Olfactory Sensory Neuron (OSN). In P. americana, specific receptors have been identified for PA and PB, such as PameOR1, PameOR2, OR53, and OR100.

-

Channel Gating: Insect ORs are unique in that they form a heteromeric complex with a highly conserved co-receptor, Orco. This OR-Orco complex functions as a ligand-gated, non-selective cation channel. Pheromone binding to the OR subunit directly gates the channel open.

-

Depolarization and Signal Transduction: The influx of cations (e.g., Na⁺, K⁺, Ca²⁺) through the open channel depolarizes the OSN membrane, generating an action potential. This electrical signal is then transmitted along the axon to the antennal lobe of the brain for processing, ultimately leading to a behavioral response.

Signaling Pathway Diagram

Caption: Periplanone olfactory signaling pathway in an insect OSN.

Quantitative Data

Electrophysiological techniques are used to quantify the response of antennae to pheromones. Electroantennography (EAG) measures the summed potential of all responding OSNs.

| Stimulus | Preparation | Response Metric | Dose for Max Response | Reference |

| Periplanone-B | Male P. americana Antenna | EAG Amplitude (mV) | ~10⁻⁸ g | |

| Eucalyptol | Male P. americana Antenna | EAG Amplitude (mV) | ~1.5 mV (Max) | |

| Periplanone-A | Male P. americana Antenna | EAG Amplitude (mV) | >2.3 mV (No Saturation) | |

| PameOR1 Expression | Adult Male Antennae | Relative Expression | 2.4-fold > PameOR1-like |

Experimental Protocols

1. Electroantennography (EAG)

EAG is used to measure the global olfactory response of an entire antenna to a volatile compound.

-

Insect Preparation:

-

Anesthetize an adult male cockroach by cooling it on ice or with CO₂.

-

Carefully excise one antenna at its base (scape).

-

Mount the excised antenna between two electrodes using conductive gel. The reference electrode is placed at the base of the antenna, and the recording electrode is connected to the distal tip (which is often cut slightly to ensure good contact).

-

-

Odor Delivery:

-

Prepare serial dilutions of the pheromone (e.g., synthetic Periplanone-B) in a solvent like hexane.

-

Apply a known amount of a dilution onto a piece of filter paper and insert it into a Pasteur pipette (stimulus cartridge).

-

Place the stimulus cartridge into a stimulus delivery system that provides a continuous, purified, and humidified air stream flowing over the antenna.

-

A computer-controlled valve injects a puff of air through the stimulus cartridge, delivering the odor pulse to the antenna.

-

-

Recording and Analysis:

-

The electrodes are connected to a high-impedance amplifier. The voltage difference between the electrodes is recorded.

-

When the antenna is stimulated with an active compound, the summed depolarization of many OSNs results in a negative voltage deflection, which is the EAG response.

-

The amplitude of this deflection (in millivolts) is measured.

-

By testing a range of concentrations, a dose-response curve can be generated to determine the sensitivity of the antenna to the compound.

-

2. Single Sensillum Recording (SSR)

SSR allows for the measurement of action potentials from individual OSNs within a single sensillum, providing much higher resolution than EAG.

-

Insect Preparation:

-

Immobilize the anesthetized insect in a holder (e.g., a modified pipette tip) with wax or dental cement, exposing the head and antennae.

-

Stabilize one antenna on a platform using tape or wax to prevent movement.

-

-

Electrode Placement:

-

Under a high-power microscope, insert a sharpened tungsten reference electrode into the eye or another part of the head.

-

Carefully advance a second sharpened tungsten recording electrode to make contact with the base of a target olfactory sensillum. The electrode pierces the cuticle to record the electrical activity in the sensillum lymph.

-

-

Recording and Stimulus Delivery:

-

The odor delivery system is similar to that used for EAG. The tip of the delivery tube is positioned close to the antenna.

-

The extracellular action potentials (spikes) from the one or two neurons within the sensillum are recorded. Neurons can often be distinguished by differences in spike amplitude.

-

The number of spikes in a defined period before and after the stimulus is counted to determine the neuron's response.

-

-

Data Analysis:

-

The firing rate (spikes per second) is calculated. The response is typically quantified as the increase in firing rate above the spontaneous background rate.

-

This technique allows for the precise characterization of the odorant tuning profile of a single neuron type.

-

Section 3: Periplaneta americana Peptide (PAP) Extract Signaling

Extracts from Periplaneta americana, containing a complex mixture of peptides and other bioactive molecules, have been investigated for various pharmacological effects, including anti-tumor and tissue repair properties. One specific area of research has focused on the ability of a Periplaneta americana peptide (PAP) fraction to protect mammalian cells from oxidative stress-induced apoptosis.

Mechanism of Action (in mammalian cells)

In studies using pig-ovary granulosa cells, PAP has been shown to counteract apoptosis induced by hydrogen peroxide (H₂O₂) by modulating the JNK/FoxO1 signaling pathway.

-

Inhibition of JNK Pathway: Oxidative stress (H₂O₂) normally activates the c-Jun N-terminal kinase (JNK) signaling pathway. PAP treatment significantly reduces the phosphorylation (activation) of JNK.

-

Regulation of FoxO1: The transcription factor FoxO1 is a key downstream target. Activated JNK can promote FoxO1 activity, leading to the transcription of pro-apoptotic genes. By inhibiting JNK, PAP leads to an increase in the phosphorylation of FoxO1 (p-FoxO1).

-

Cytoplasmic Sequestration of FoxO1: Phosphorylated FoxO1 is recognized by 14-3-3 proteins, which bind to it and promote its translocation from the nucleus to the cytoplasm. This sequestration prevents FoxO1 from activating the transcription of target genes.

-

Inhibition of Apoptosis: By keeping FoxO1 out of the nucleus, PAP prevents the expression of pro-apoptotic genes like Bax and FasL. This leads to a decrease in the activity of executioner caspases (e.g., caspase-3) and ultimately protects the cell from apoptosis.

Signaling Pathway Diagram

Caption: PAP extract inhibits H₂O₂-induced apoptosis via the JNK/FoxO1 pathway.

Quantitative Data

The effects of PAP are quantified by measuring changes in protein levels or activity in cell culture experiments.

| Treatment | Measured Parameter | Effect | Cell Type | Reference |

| H₂O₂ + PAP | ROS Levels | Reversed H₂O₂-induced increase | Pig-ovary granulosa cells | |

| H₂O₂ + PAP | SOD Activity | Reversed H₂O₂-induced decrease | Pig-ovary granulosa cells | |

| H₂O₂ + PAP | p-JNK Expression | Significantly reduced vs. H₂O₂ alone | Pig-ovary granulosa cells | |

| H₂O₂ + PAP | p-FoxO1/FoxO1 Ratio | Increased vs. H₂O₂ alone | Pig-ovary granulosa cells | |

| H₂O₂ + PAP | Bax and FasL mRNA | Downregulated vs. H₂O₂ alone | Pig-ovary granulosa cells |

Experimental Protocols

1. Western Blot Analysis of JNK and FoxO1 Phosphorylation

This protocol is the standard method for detecting changes in the phosphorylation state of specific proteins, which indicates their activation status.

-

Cell Culture and Treatment:

-

Culture cells (e.g., pig-ovary granulosa cells) to 70-80% confluency.

-

Treat cell groups as required: a negative control (medium only), a positive control (e.g., 100 µM H₂O₂ for 2 hours), and an experimental group (pre-treated with PAP for a set time, then co-treated with H₂O₂).

-

-

Protein Extraction (Lysis):

-

After treatment, place culture dishes on ice and wash cells with ice-cold PBS.

-

Add ice-cold RIPA lysis buffer supplemented with a cocktail of protease and phosphatase inhibitors. The phosphatase inhibitors are critical to preserve the phosphorylation state of the proteins.

-

Scrape the cells, collect the lysate, and centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

-

Collect the supernatant containing the soluble proteins. Determine the protein concentration of each sample using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.

-

Load equal amounts of protein (e.g., 20-40 µg) per lane of an SDS-polyacrylamide gel. Run the gel to separate proteins by size.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% BSA in TBST) for 1 hour to prevent non-specific antibody binding. Avoid using milk as a blocking agent, as its phosphoprotein (casein) content can cause high background.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-JNK or anti-phospho-FoxO1) overnight at 4°C.

-

Wash the membrane several times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

To normalize the data, the membrane can be stripped of antibodies and re-probed with antibodies against the total (phosphorylated + unphosphorylated) form of the protein (e.g., anti-total-JNK) and a loading control (e.g., β-actin).

-

Quantify the band intensities using image analysis software. The level of phosphorylation is expressed as the ratio of the phosphorylated protein signal to the total protein signal.

-

References

- 1. researchgate.net [researchgate.net]

- 2. The state of the art of odorant receptor deorphanization: A report from the orphanage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Single sensillum recording - Wikipedia [en.wikipedia.org]

- 4. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Periplanetin: A Technical Guide to its Structure, Characterization, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Periplanetin refers to a family of structurally related neuropeptides isolated from the American cockroach, Periplaneta americana. These peptides, belonging to the adipokinetic hormone (AKH) family, have demonstrated significant biological activity in both invertebrates and vertebrates. This technical guide provides a comprehensive overview of the structural analysis, characterization, and known biological functions of the most studied members of the this compound family, with a particular focus on this compound CC-1. It includes a summary of their physicochemical properties, detailed experimental protocols for their synthesis and biological evaluation, and an exploration of their potential as therapeutic agents.

Introduction

This compound is a peptide that can be isolated from the cervical organ secretion of Periplaneta americana L. and Blatta orientalis L.[1]. It belongs to the insect lipomotor hormone family, also known as the adipokinetic hormone (AKH) family[1]. Research has identified at least two distinct peptides referred to as this compound, designated as this compound CC-1 and this compound CC-2. These peptides share a common structural backbone but differ in their amino acid sequence, leading to distinct biological activities. While their primary role in insects is the regulation of energy metabolism, studies in vertebrate models have revealed unexpected pharmacological effects, notably potent analgesic properties, making this compound a subject of interest for drug discovery and development.

Structural Analysis and Physicochemical Properties

The primary structures of this compound CC-1 and this compound CC-2 have been elucidated through sequencing. Both are octapeptides with a pyroglutamic acid (pGlu) residue at the N-terminus and an amidated C-terminus.

Table 1: Amino Acid Sequences of this compound Peptides

| Peptide | Sequence |

| This compound CC-1 | pGlu-Val-Asn-Phe-Ser-Pro-Asn-Trp-NH₂[2] |

| This compound CC-2 | pGlu-Leu-Thr-Phe-Thr-Pro-Asn-Trp-NH₂ |

Structure-activity relationship studies on this compound CC-1 have highlighted the critical role of the N-terminal pentapeptide and the C-terminal tryptophan in its biological activity within insects[3]. To date, detailed three-dimensional structural analyses, such as those provided by NMR or X-ray crystallography, have not been reported in the available literature.

Table 2: Predicted Physicochemical Properties of this compound CC-1

| Property | Value |

| Molecular Formula | C₄₇H₆₁N₁₁O₁₁ |

| Molecular Weight | 992.07 g/mol |

| Isoelectric Point (pI) | 5.58 |

| Gravy Score | -0.613 |

Note: These properties were calculated based on the primary amino acid sequence.

Biological Characterization and Mechanism of Action

Activity in Invertebrates

In insects, Periplanetins function as hypertrehalosemic hormones, mobilizing energy reserves from the fat body during periods of high activity, such as flight. They are crucial for regulating carbohydrate and lipid metabolism.

Activity in Vertebrates

The most significant finding for drug development professionals is the central action of this compound CC-1 in mice. When administered via intracerebroventricular injection, it exhibits potent analgesic effects[2]. In addition to its analgesic properties, this compound CC-1 has been observed to lower the threshold for tonic seizures induced by pentetrazole, while having no effect on electric convulsions. Interestingly, the metabolic effects observed in insects, such as increasing blood glucose levels, are not replicated in mice, indicating a different mode of action in vertebrates.

The precise mechanism of action for this compound's analgesic effects in vertebrates remains to be elucidated. The current body of research has not yet identified the specific receptor(s) to which it binds, nor the downstream signaling pathways it modulates.

Logical Flow of this compound CC-1's Known Biological Effects in Vertebrates

Caption: Logical diagram illustrating the observed central nervous system effects of this compound CC-1 in vertebrate models.

Experimental Protocols

Solid-Phase Peptide Synthesis of this compound

This protocol is adapted from methodologies for synthesizing this compound CC-2 and its analogues and is applicable for the synthesis of this compound CC-1.

Workflow for Solid-Phase Peptide Synthesis of this compound

Caption: Workflow diagram for the solid-phase synthesis of this compound peptides.

Methodology:

-

Resin Preparation: The C-terminal amino acid, Boc-Trp-OH, is attached to a chloromethylated Merrifield resin.

-

Amino Acid Coupling Cycle:

-

The Boc-protecting group on the resin-bound amino acid is removed using trifluoroacetic acid (TFA).

-

The resin is neutralized with triethylamine (B128534) (TEA).

-

The next protected amino acid in the sequence is activated with dicyclohexylcarbodiimide (B1669883) (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt) and coupled to the growing peptide chain.

-

This cycle is repeated for each amino acid in the this compound sequence.

-

-

Final Steps:

-

The protected peptide is cleaved from the resin.

-

The remaining protecting groups are removed.

-

The crude peptide is purified using column chromatography.

-

Evaluation of Analgesic Activity

The analgesic properties of this compound CC-1 were determined in mice using the "writhing syndrome" test and the "hot plate" test.

4.2.1. Acetic Acid-Induced Writhing Test

This test evaluates peripheral analgesic activity.

Methodology:

-

Animal Model: Albino Swiss mice (20-25 g) are used.

-

Drug Administration: this compound CC-1 is administered intracerebroventricularly (i.c.v.) at a dose of 50 ng/mouse in a 5 µL volume. A control group receives a vehicle injection.

-

Induction of Writhing: A set time after drug administration, an intraperitoneal injection of acetic acid solution is given to induce a characteristic writhing response (stretching of the abdomen and hind limbs).

-

Observation: The number of writhes is counted for a defined period (e.g., 20 minutes) following the acetic acid injection.

-

Analysis: A significant reduction in the number of writhes in the this compound-treated group compared to the control group indicates an analgesic effect.

4.2.2. Hot Plate Test

This test evaluates central analgesic activity.

Methodology:

-

Animal Model: Albino Swiss mice (20-25 g) are used.

-

Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

-

Drug Administration: this compound CC-1 is administered as described in the writhing test.

-

Measurement: At various time points after drug administration, mice are placed on the hot plate, and the latency to a pain response (e.g., licking a paw or jumping) is recorded. A cut-off time is established to prevent tissue damage.

-

Analysis: A significant increase in the pain response latency in the treated group compared to the control group indicates central analgesia.

Future Directions and Therapeutic Potential

The potent analgesic activity of this compound CC-1 in vertebrate models suggests its potential as a lead compound for the development of novel pain therapeutics. Key areas for future research include:

-

Mechanism of Action: Identification of the specific vertebrate receptor(s) and signaling pathways is paramount to understanding its pharmacological profile and for rational drug design.

-

Structure-Activity Relationship: A detailed investigation into how modifications of the peptide sequence affect its analgesic potency and selectivity.

-

Pharmacokinetics and Bioavailability: Studies to improve the delivery and stability of this compound, as peptide-based drugs often face challenges with oral bioavailability and in vivo degradation.

-

Toxicology and Safety: A thorough evaluation of the safety profile of this compound and its analogues.

The unique structure and central analgesic activity of this compound CC-1 offer a promising, albeit underexplored, avenue for the development of a new class of analgesic drugs.

References

- 1. [PDF] Isolation and primary structure of two peptides with cardioacceleratory and hyperglycemic activity from the corpora cardiaca of Periplaneta americana. | Semantic Scholar [semanticscholar.org]

- 2. Central action of insect neuropeptide, this compound CC-1, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-activity relationships for Periplaneta americana hypertrehalosemic hormone. I: The importance of side chains and termini - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neuroanatomical Landscape of Periplanetin and the Adipokinetic Hormone Family in the American Cockroach (Periplaneta americana)

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The American cockroach, Periplaneta americana, serves as a critical model organism in neurobiology. Understanding the localization and function of its neuropeptides is paramount for developing novel pest control strategies and for broader insights into invertebrate neurophysiology. This technical guide focuses on periplanetin, a member of the adipokinetic hormone (AKH) family, and its distribution within the cockroach's nervous system. While specific quantitative data for this compound is limited in current literature, this document synthesizes the available information on the broader AKH family to provide a comprehensive overview of its neuroanatomical and functional context. We will delve into the known sites of synthesis and action, present detailed experimental protocols for neuropeptide localization, and visualize the key pathways and workflows.

Localization of the Adipokinetic Hormone (AKH) Family

This compound is a member of the adipokinetic hormone (AKH) family of neuropeptides, which are primarily known for their role in mobilizing energy reserves from the fat body. In Periplaneta americana, two main AKHs have been identified: Peram-CAH-I and Peram-CAH-II. The synthesis and release of these hormones are localized to specific neurosecretory cells.

1.1. Primary Site of Synthesis: The Corpora Cardiaca

The primary site of AKH synthesis and release is the corpora cardiaca (CC), a major neurohemal organ in insects. Intrinsic neurosecretory cells within the CC are responsible for producing AKHs and releasing them into the hemolymph. Immunohistochemical studies on embryonic Periplaneta americana have demonstrated anti-AKH I-like immunofluorescence specifically within the cells of the corpora cardiaca.

1.2. AKH Receptors in the Central Nervous System

While released into the circulatory system, AKHs exert influence on the central nervous system (CNS). The AKH receptor has been cloned and identified in various neurons within the CNS of Periplaneta americana. Notably, these receptors are expressed in abdominal dorsal unpaired median (DUM) neurons. DUM neurons are octopaminergic and play a role in the insect's arousal system, as well as the control of circulation and respiration. The presence of AKH receptors on these neurons indicates that AKH can modulate neuronal activity directly.

1.3. Evidence for CNS Penetration and Action

Studies have shown that AKHs can cross the blood-brain barrier to act on central neurons. Electrophysiological experiments have demonstrated that applying AKH I to an intact ganglion can elicit a response. Furthermore, systemic injections of AKH I have been shown to stimulate locomotion, providing functional evidence for its role as a neuromodulator within the CNS.

Quantitative Distribution of Neuropeptides in the Nervous System

While precise quantitative data for the distribution of this compound or other AKHs across the different ganglia of the Periplaneta americana nervous system is not extensively available in the reviewed literature, studies on other neuropeptides provide a framework for such analysis. The following table summarizes the quantitative distribution of periviscerokinin-1 (Pea-PVK-1), another insect neuropeptide, to illustrate the typical data presentation in such research.

Table 1: Quantitative Distribution of Periviscerokinin-1 (Pea-PVK-1) in the Periplaneta americana Nervous System

| Nervous System Component | Pea-PVK-1 Content (pmol per animal) |

| Brain | Not specified in abstract |

| Suboesophageal Ganglion | Not specified in abstract |

| Metathoracic Ganglion | Not specified in abstract |

| Abdominal Ganglia | 1.3 |

| Abdominal Perisympathetic Organs | 6.3 |

| Total in CNS | ~8.2 |

| Corpora Cardiaca & Corpora Allata | Not detected |

Data extracted from a study combining ELISA, HPLC, and MALDI-TOF mass spectrometry[1]. This table demonstrates that over 90% of the total Pea-PVK-1 in the central nervous system is found in the abdominal ganglia and their associated perisympathetic organs.[1]

Experimental Protocols for Neuropeptide Localization

The localization of neuropeptides like this compound in the insect nervous system requires a combination of sophisticated techniques. Below are detailed methodologies for key experiments cited in the literature.

3.1. Immunohistochemistry (IHC)

Immunohistochemistry is a powerful technique for visualizing the location of specific proteins, such as neuropeptides, within tissue sections.

-

Tissue Preparation:

-

Dissect the nervous tissue (brain, ganglia, corpora cardiaca) from adult or embryonic Periplaneta americana in a cold physiological saline solution.

-

Fix the tissue in a suitable fixative, such as 4% paraformaldehyde in phosphate-buffered saline (PBS), for 2-4 hours at 4°C.

-

Wash the tissue several times in PBS to remove the fixative.

-

Cryoprotect the tissue by incubating it in a series of sucrose (B13894) solutions of increasing concentration (e.g., 10%, 20%, 30% sucrose in PBS) until the tissue sinks in each solution.

-

Embed the tissue in a cryo-embedding medium (e.g., OCT compound) and freeze it rapidly in liquid nitrogen or on dry ice.

-

Cut thin sections (10-20 µm) of the frozen tissue using a cryostat and mount them on glass slides.

-

-

Immunostaining:

-

Air-dry the sections on the slides for 30-60 minutes.

-

Wash the sections with PBS to rehydrate them.

-

Permeabilize the tissue and block non-specific antibody binding by incubating the sections in a blocking solution (e.g., PBS containing 0.3% Triton X-100 and 5% normal goat serum) for 1 hour at room temperature.

-

Incubate the sections with the primary antibody (e.g., rabbit anti-AKH) diluted in the blocking solution overnight at 4°C.

-

Wash the sections extensively with PBS.

-

Incubate the sections with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit IgG conjugated to a fluorophore) diluted in the blocking solution for 1-2 hours at room temperature in the dark.

-

Wash the sections with PBS.

-

Mount the sections with a mounting medium containing an anti-fading agent and a nuclear counterstain (e.g., DAPI).

-

-

Imaging:

-

Visualize the stained sections using a fluorescence or confocal microscope.

-

Capture images at appropriate magnifications to show the cellular and subcellular localization of the neuropeptide.

-

3.2. Mass Spectrometry Imaging (MSI)

MSI is a label-free technique that allows for the spatial analysis of peptides and other molecules directly from tissue sections.

-

Tissue Preparation:

-

Rapidly dissect the neurosecretory tissue in an isotonic sucrose solution.

-

Mount the tissue on a glass slide suitable for MALDI-TOF mass spectrometry.

-

Air-dry the tissue.

-

-

Matrix Application:

-

Use a controlled spraying method to apply a concentrated MALDI matrix solution (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid) onto the dried tissue.

-

-

Mass Spectrometry Analysis:

-

Load the prepared slide into the MALDI source of a mass spectrometer (e.g., MALDI LTQ Orbitrap™ XL).

-

Define the tissue areas of interest for imaging.

-

Set the parameters for spatial resolution, molecular mass range, and mass resolution.

-

Acquire mass spectra across the defined tissue area.

-

-

Data Analysis:

-

Use specialized imaging software (e.g., ImageQuest™) to generate ion density maps for specific m/z values corresponding to the neuropeptides of interest.

-

Confirm the identity of the imaged peptides by performing MS/MS sequencing directly from the tissue section.

-

Visualizations

4.1. Signaling Pathway of AKH in the Nervous System

Caption: AKH Signaling in the P. americana CNS.

4.2. Experimental Workflow for Neuropeptide Localization

Caption: Workflow for Neuropeptide Localization.

Conclusion

This technical guide provides a comprehensive overview of the current understanding of this compound and the broader adipokinetic hormone family's localization within the nervous system of Periplaneta americana. The primary site of synthesis is the corpora cardiaca, with AKHs acting on receptors located on various central neurons, including DUM neurons, to modulate neuronal activity. While specific quantitative data on the distribution of this compound across different ganglia remains an area for future research, the methodologies outlined here provide a clear path for such investigations. The visualization of the AKH signaling pathway and the experimental workflows offer a valuable resource for researchers and drug development professionals aiming to further elucidate the neurobiology of this important model insect.

References

A Technical Guide to the Biological Activity of Periplanetin and Periplaneta americana Extracts in Non-Insect Models

Audience: Researchers, scientists, and drug development professionals.

Abstract: Extracts and isolated compounds from the American cockroach, Periplaneta americana, have a long history of use in traditional medicine. Modern scientific investigation has begun to elucidate the mechanisms behind their therapeutic effects, revealing a spectrum of biological activities in non-insect, primarily mammalian, models. This technical guide provides an in-depth review of the current research, focusing on the anti-inflammatory, wound healing, anti-fibrotic, and immunomodulatory properties of these compounds. We summarize key quantitative data, detail experimental protocols used in pivotal studies, and visualize the core signaling pathways influenced by these bioactive molecules. The findings underscore the potential of Periplaneta americana-derived products as a source for novel therapeutics in treating inflammatory diseases, tissue injury, and fibrotic conditions.

Introduction

Periplaneta americana has been utilized for centuries in traditional medicine for its purported therapeutic properties.[1] Scientific validation of these ethnopharmacological uses has identified a rich source of bioactive molecules, including peptides, polysaccharides, and other compounds, responsible for a range of pharmacological effects.[1][2] While the term "Periplanetin" historically referred to a specific neuropeptide (this compound CC-1), research has expanded to encompass a variety of peptides and complex extracts from this insect.[3] This guide focuses on the documented biological activities of these extracts and their constituent compounds in non-insect models, providing a resource for researchers exploring their therapeutic potential in human and other mammalian systems. The activities discussed range from modulating fundamental inflammatory pathways to promoting complex tissue regeneration processes.[4][5]

Key Biological Activities in Non-Insect Models

Research into Periplaneta americana extracts (PAE) and its isolated peptides has revealed significant therapeutic effects across various mammalian models of disease.

Anti-inflammatory Activity

PAE and its components demonstrate potent anti-inflammatory effects. A peptide, Periplanetasin-5, was shown to reduce the production of nitric oxide (NO) and pro-inflammatory cytokines, such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated mouse macrophage (RAW 264.7) cells.[6][7] This activity is mediated through the inhibition of key inflammatory signaling pathways. Specifically, Periplanetasin-5 inhibits the phosphorylation of mitogen-activated protein kinases (MAPKs) and prevents the degradation of IκB, which in turn suppresses the activation of the nuclear factor-kappa B (NF-κB) pathway.[6][7][8] These actions effectively block the downstream cascade of inflammatory responses.[8]

Promotion of Wound Healing

One of the most well-documented activities of PAE is the acceleration of skin wound healing.[4][9] In mouse models of full-thickness skin wounds and thermal injury, topical application of PAE significantly increased the rate of wound closure.[2][4] The underlying mechanisms involve the stimulation of proliferation and migration of human skin fibroblasts and keratinocytes.[4][9][10] Furthermore, PAE enhances the secretion of crucial growth factors involved in tissue repair, including epidermal growth factor (EGF) and vascular endothelial growth factor (VEGF), which promote re-epithelialization, collagen synthesis, and angiogenesis.[9][10][11] Studies suggest this pro-healing effect is mediated, in part, through the activation of the NF-κB and extracellular signal-regulated kinase (ERK) signaling pathways.[4]

Attenuation of Hepatic Fibrosis

PAE has shown significant promise in treating liver fibrosis. In rat models of carbon tetrachloride (CCl4)-induced hepatic fibrosis, administration of PAE improved liver function, as indicated by reduced levels of alanine (B10760859) aminotransferase (ALT) and aspartate transaminase (AST).[5][12] It also decreased serum markers of fibrosis, including hyaluronic acid (HA), laminin (B1169045) (LN), and type III procollagen (B1174764) (PC III).[5] Histological analysis confirmed that PAE attenuates collagen deposition and pathological damage in the liver.[12][13] The anti-fibrotic mechanism is linked to the inhibition of the transforming growth factor-β1 (TGF-β1)/Smad signaling pathway, a key regulator of fibrosis.[14] PAE suppresses the expression of TGF-β1 and alpha-smooth muscle actin (α-SMA), a marker of activated hepatic stellate cells (HSCs), which are the primary source of extracellular matrix accumulation in liver fibrosis.[5][14]

Amelioration of Ulcerative Colitis (UC)

Multiple studies have demonstrated the efficacy of PAE in animal models of ulcerative colitis. In rats with dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, PAE administration significantly attenuated disease severity, reduced colonic atrophy, and improved histopathological scores.[15] The therapeutic effects are multi-faceted. PAE exerts anti-inflammatory action by reducing pro-inflammatory cytokines in the colon.[15] It also enhances intestinal barrier function by activating the Keap1/Nrf-2 pathway, which regulates antioxidant responses, and by promoting the expression of tight junction proteins.[15] Furthermore, PAE has been shown to modulate the gut microbiota, restoring a healthier balance by increasing beneficial bacteria and reducing pathogenic species, which is crucial for maintaining intestinal homeostasis.[15][16]

Anti-apoptotic Effects

A peptide derived from Periplaneta americana (PAP) has been shown to protect cells from oxidative stress-induced apoptosis. In a study using pig-ovary granulosa cells, PAP reversed the apoptotic effects of hydrogen peroxide (H2O2) by regulating the JNK/FoxO1 signaling pathway.[17] PAP was found to reduce the expression of caspase-3, a key executioner of apoptosis, by modulating the phosphorylation and cellular localization of the FoxO1 transcription factor.[17]

Other Reported Activities

A neuropeptide, this compound CC-1, has been studied for its central actions in mice. When administered intracerebroventricularly, it exhibited strong analgesic activity in both the "writhing syndrome" and "hot plate" tests, indicating a potential role in pain modulation.[3]

Quantitative Data Summary

The following tables summarize quantitative data from key studies, highlighting the dose-dependent effects and efficacy of Periplaneta americana extracts and peptides in various non-insect models.

Table 1: In Vitro Anti-inflammatory and Proliferative Effects

| Compound/Extract | Model System | Concentration | Observed Effect | Reference |

| Periplanetasin-5 | LPS-stimulated RAW 264.7 cells | 60 µg/mL | No cytotoxicity observed. | [6] |

| Periplanetasin-5 | LPS-stimulated RAW 264.7 cells | 60 µg/mL | Reduced IL-6 secretion from ~1000 pg/mL to ~380 pg/mL. | [7] |

| P. americana Extract (PAE) | Human Skin Fibroblasts (HSF) | 0.3125 mg/mL | Promoted cell proliferation and migration. | [4] |

| P. americana Extract (PAE) | Fibroblasts | Not specified | Stimulated proliferation to 126.9% of control after 48h. | [18] |

| P. americana Extract (PAE) | Fibroblasts | Not specified | Increased collagen accumulation to 130.8% of control after 48h. | [18] |

| Serum with PAE | Hepatic Stellate Cells (HSC) | 15% | Inhibited HSC proliferation. | [19] |

Table 2: In Vivo Therapeutic Effects

| Compound/Extract | Animal Model | Dosage | Route | Key Finding | Reference |

| This compound CC-1 | Albino Swiss Mice | 50 ng/mouse | Intracerebroventricular | Demonstrated strong analgesic activity. | [3] |

| P. americana Extract (PAE) | Mice with skin wounds | 1 mg/mL & 10 mg/mL | Topical | Significantly accelerated wound healing rates. | [2] |

| P. americana Extract (PAE) | Rats with CCl4-induced hepatic fibrosis | Not specified | Oral | Improved liver function and reduced fibrosis markers. | [5] |

| P. americana Extract (PAE) | Rats with DSS-induced ulcerative colitis | 100 & 200 mg/kg | Oral Gavage | Attenuated disease activity and colonic inflammation. | [15] |

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature to assess the biological activity of Periplaneta americana extracts.

In Vitro Anti-inflammatory Assay (LPS-stimulated RAW 264.7 cells)

-

Cell Culture: Mouse macrophage RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.[15]

-

Treatment: Cells are seeded in 96-well plates. After adherence, they are pre-treated with various concentrations of the test extract (e.g., Periplanetasin-5 or PAE) for 2 hours.[6][15]

-